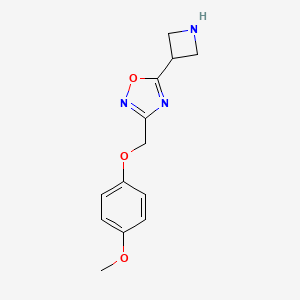
5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
The compound has the following chemical characteristics:
- Molecular Formula : C13H16ClN3O3
- Molecular Weight : 297.74 g/mol
- IUPAC Name : 5-(azetidin-3-yl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole hydrochloride .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit broad-spectrum antimicrobial properties. Research indicates that derivatives of oxadiazoles demonstrate significant activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
In a study by Dhumal et al. (2016), oxadiazole derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium bovis BCG. The most active compounds showed strong inhibitory effects both in active and dormant states .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been explored extensively. For instance, certain oxadiazole compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of apoptotic pathways
These findings suggest that this compound may hold promise as a lead compound for developing anticancer agents .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest possible pathways:
- Enzyme Inhibition : Some oxadiazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid metabolism. For example, inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI) has been proposed as a mechanism for antibacterial activity .
- Receptor Interaction : The compound may interact with specific cellular receptors or pathways that regulate cell growth and survival, particularly in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the synthesis of various oxadiazole derivatives revealed that compounds with longer alkyl chains exhibited enhanced antimicrobial activity against resistant strains of Mycobacterium tuberculosis. The most effective compound demonstrated a minimum inhibitory concentration (MIC) ranging from 4 to 8 µM .
Case Study 2: Anticancer Potential
Research investigating the cytotoxic effects of oxadiazole derivatives on human cancer cell lines indicated that certain modifications to the oxadiazole ring significantly increased potency. For instance, compounds with methoxy substitutions showed improved efficacy in inhibiting tumor growth compared to non-substituted analogs .
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O3/c1-17-10-2-4-11(5-3-10)18-8-12-15-13(19-16-12)9-6-14-7-9/h2-5,9,14H,6-8H2,1H3 |
InChI Key |
KNNSASLOQXTMAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)C3CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















